molecular formula C14H12F3N B2948729 [3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]-methanamine CAS No. 1261888-24-7

[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]-methanamine

Cat. No.: B2948729
CAS No.: 1261888-24-7
M. Wt: 251.252
InChI Key: HELJHEYXZQTZDX-UHFFFAOYSA-N
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Description

[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]-methanamine (CAS 946714-18-7) is a high-purity organic compound with a molecular formula of C14H12F3N and a molecular weight of 251.25 g/mol . This chemical features a biphenyl core structure substituted with a trifluoromethyl group and an aminomethyl group, making it a valuable building block in medicinal chemistry and materials science research . The compound is offered with a purity of 97% and is intended for use in laboratory research applications only . It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind . Researchers are advised to consult the safety data sheet (SDS) prior to use. Potential hazards include skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

[2-[3-(trifluoromethyl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELJHEYXZQTZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a trifluoromethylated aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]-methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The trifluoromethyl group or the methanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated biphenyl ketones, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]-methanamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable precursor in drug development .

Industry

In the industrial sector, [3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]-methanamine is used in the production of advanced materials. Its incorporation into polymers and other materials can improve their thermal stability, chemical resistance, and mechanical properties.

Mechanism of Action

The mechanism by which [3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl]-methanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can influence the electronic properties of the compound, enhancing its binding affinity to certain enzymes or receptors. This can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight Key Properties Reference
[3'-(CF₃)[1,1'-Biphenyl]-2-yl]-methanamine C₁₄H₁₂F₃N 3'-CF₃, 2-CH₂NH₂ 259.25 High lipophilicity, metabolic stability N/A
(2'-F-4-CF₃-Biphenyl-2-yl)methanamine (S-46) C₁₄H₁₁F₄N 2'-F, 4-CF₃ 273.24 Enhanced polarity, enzyme inhibition
(4'-F-Biphenyl-2-yl)methanamine HCl C₁₃H₁₂ClFN 4'-F 237.71 Increased solubility, pharma use
(3'-Me-Biphenyl-4-yl)methanamine C₁₄H₁₅N 3'-CH₃ 197.28 Higher nucleophilicity

Notes

  • Safety and Handling : Biphenyl methanamines often require precautions due to acute toxicity (oral LD₅₀ ~300–500 mg/kg) and skin/eye irritation (). Proper PPE and ventilation are mandatory .
  • Analytical Characterization : NMR (¹H/¹³C) and HRMS are standard for confirming structure and purity ().
  • Computational Modeling : Tools like AutoDock Vina () predict binding modes for trifluoromethyl-containing analogues, aiding drug design .

Biological Activity

The compound [3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]-methanamine (CAS Number: 1261888-24-7) is an organic compound that features a trifluoromethyl group attached to a biphenyl structure, further linked to a methanamine group. This unique structure grants it significant potential in various biological and chemical applications, particularly in pharmaceuticals and materials science.

  • Molecular Formula : C14H12F3N
  • Molecular Weight : 251.25 g/mol
  • Structural Characteristics : The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group can modulate the electronic properties of the compound, enhancing its binding affinity to various enzymes and receptors. This interaction may lead to alterations in biochemical pathways, contributing to its pharmacological effects.

Biological Activity

Research has indicated that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Compounds containing trifluoromethyl groups have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that related compounds can inhibit the activity of steroid 5α-reductase, which is involved in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen implicated in prostate cancer progression .
  • Neuropharmacological Effects : The presence of the biphenyl moiety may contribute to neuropharmacological activities, potentially influencing neurotransmitter systems involved in mood regulation and cognitive function. Similar compounds have been explored for their antidepressant properties.

Case Studies and Research Findings

Several studies have highlighted the biological potential of trifluoromethyl-substituted compounds:

  • Inhibition of DHT Production :
    • A study evaluated the inhibition of DHT production by a related compound with a similar amide moiety. The compound demonstrated significant inhibition (up to 46%) at concentrations as low as 1 µM without substantial cytotoxicity .
  • Pharmaceutical Applications :
    • In drug development, this compound has been investigated as an intermediate for synthesizing more complex pharmaceuticals. Its structural characteristics enhance the metabolic stability and bioavailability of drug candidates.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism
This compoundAnticancer, NeuropharmacologicalInteraction with enzymes/receptors
FluoxetineAntidepressantSerotonin reuptake inhibition
CelecoxibAnti-inflammatoryCOX-2 inhibition
TrifluoromethylbenzeneSolvent/IntermediateNon-specific interactions

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